

Benchmarking GR 64349: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **GR 64349**'s activity against published data. **GR 64349** is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a key player in various physiological processes.

This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological pathways to offer a clear benchmark for **GR 64349**'s performance relative to other common tachykinin receptor agonists.

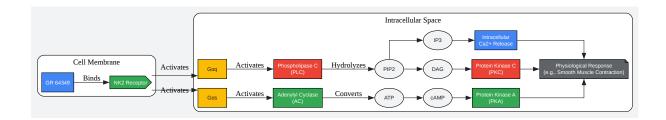
Quantitative Performance Analysis

The following tables summarize the binding affinity and functional potency of **GR 64349** in comparison to the endogenous agonists Neurokinin A (NKA) and Substance P (SP) at human recombinant NK2 and NK1 receptors.

Table 1: Radioligand Binding Affinity

Compound	Receptor	pKi	Selectivity (NK2 vs. NK1)
GR 64349	NK2	7.77 ± 0.10[1][2][3]	~1,300-fold[2]
NK1	<5[1][2][3]		
NKA	NK2	-	15-fold[2]
NK1	-		
Substance P	NK2	-	~138-fold (selective for NK1)[2]
NK1	-		

Table 2: Functional Potency (pEC50) in Cellular Assays


Assay	Compound	NK2 Receptor	NK1 Receptor	Selectivity (NK2 vs. NK1)
IP-1 Accumulation	GR 64349	9.10 ± 0.16[1][2] [3]	5.95 ± 0.80[1][2] [3]	1,400-fold[1][2] [3]
NKA	9.30 ± 0.49[2]	8.60 ± 0.29[2]		
Substance P	6.40 ± 0.36[2]	9.60 ± 0.00[2]	_	
Intracellular Ca2+ Response	GR 64349	9.27 ± 0.26[1][2] [3]	6.55 ± 0.16[1][2]	500-fold[1][2][3]
NKA	-	-	_	
Substance P	-	-		
cAMP Synthesis	GR 64349	10.66 ± 0.27[1] [2][3]	7.71 ± 0.41[1][2]	~900-fold[1][2]
NKA	-	-		
Substance P	-	-	_	

In native tissue bioassays, **GR 64349** exhibits >1000-fold selectivity for NK2 receptors in rat colon over NK1 receptors in guinea-pig ileum.[2] It is also reported to have an EC50 of 3.7 nM in the rat colon and displays >300-fold selectivity over NK3 receptors.[4]

Signaling Pathways

Activation of the G-protein coupled NK2 receptor by **GR 64349** initiates multiple downstream signaling cascades. The primary pathways involve the activation of Gqq and Gqs proteins.

Click to download full resolution via product page

GR 64349 Signaling Pathways

Experimental Protocols

The data presented in this guide are derived from established experimental procedures, as detailed in the cited literature.

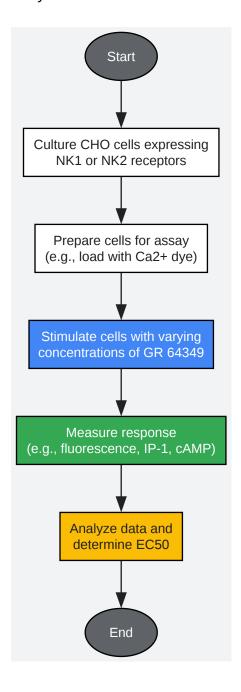
- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity (Ki) of GR 64349 for NK1 and NK2 receptors.
- Methodology:
 - Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant NK1 or NK2 receptors were used.[1][2]

- For NK2 receptor binding, membranes were incubated with the radioligand [125]-NKA and increasing concentrations of GR 64349.[1][2]
- For NK1 receptor binding, [3H]-septide was used as the radioligand.[1][2]
- Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- The concentration of the competitor (GR 64349) that inhibits 50% of the specific radioligand binding (IC50) was determined and used to calculate the Ki value.[1]

2. Functional Assays

- Objective: To measure the potency (EC50) and efficacy of GR 64349 in activating NK1 and NK2 receptor-mediated signaling.
- Methodology:
 - IP-1 Accumulation Assay: CHO cells expressing either NK1 or NK2 receptors were stimulated with varying concentrations of GR 64349. The accumulation of inositol monophosphate (IP-1), a downstream product of PLC activation, was measured.[1][2]
 - Intracellular Calcium Mobilization Assay: Receptor-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels were monitored upon stimulation with GR 64349.[1][2]
 - cAMP Synthesis Assay: Cells were stimulated with GR 64349, and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) was quantified.[1][2]

3. In Vivo Assays


- Objective: To assess the physiological effects of GR 64349 in living organisms.
- Methodology (Example: Bladder Pressure in Rats):
 - Acute spinal cord transected rats were used to study the effects on bladder function.
 - GR 64349 was administered intravenously (IV) or subcutaneously (SC).[5]

 Changes in intravesical pressure were measured under isovolumetric conditions to determine the prokinetic effects of the compound on the bladder.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the functional potency of **GR 64349** using an in vitro cellular assay.

Click to download full resolution via product page

In Vitro Functional Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 64349, A Selective and Potent NK2 Agonist Creative Peptides [creative-peptides.com]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking GR 64349: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145177#benchmarking-gr-64349-activity-against-published-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com